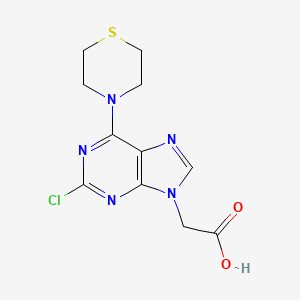
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
概要
説明
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a specialized chemical compound primarily used in scientific research. It is a derivative of purine, a fundamental component of nucleic acids, and has unique structural features that make it valuable for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves multiple steps, starting with the preparation of thiomorpholine derivatives. The compound is synthesized through a series of reactions including chlorination, thionation, and acylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The production process must adhere to stringent safety and environmental regulations due to the use of hazardous chemicals.
化学反応の分析
Types of Reactions: (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
科学的研究の応用
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is extensively used in scientific research due to its unique chemical properties. It serves as a building block for the synthesis of more complex molecules and is used in the study of nucleic acid interactions, enzyme inhibition, and drug development. Its applications span across various fields, including:
Chemistry: Used in the synthesis of novel compounds and in studying reaction mechanisms.
Biology: Employed in the investigation of biological processes and the development of biochemical assays.
Medicine: Utilized in the design and testing of new therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism by which (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is unique due to its specific structural features and reactivity. Similar compounds include other purine derivatives such as:
6-Thioguanine: Used in the treatment of certain types of leukemia.
Allopurinol: Used to treat gout and hyperuricemia.
Methotrexate: Used as a chemotherapy agent and in the treatment of autoimmune diseases.
These compounds share similarities in their purine core but differ in their substituents and functional groups, leading to different biological activities and applications.
特性
IUPAC Name |
2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUQJFRIBAPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


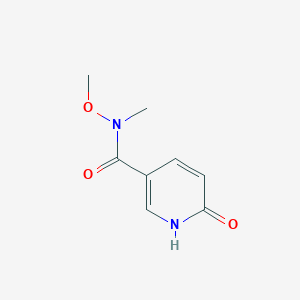


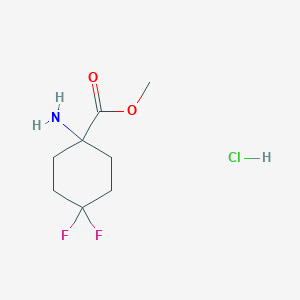
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)
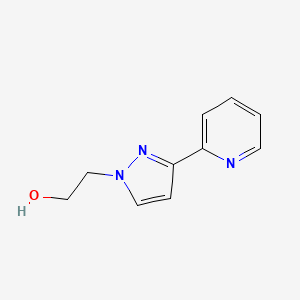
![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)
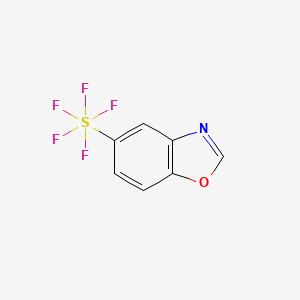
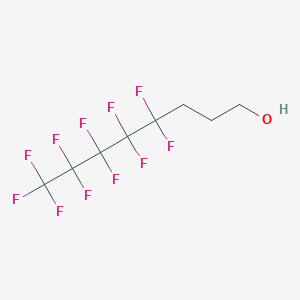
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)

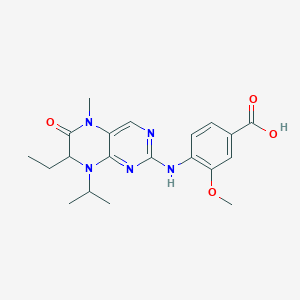
![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
